1-{[(Benzyloxy)carbonyl](propan-2-yl)amino}cyclopropane-1-carboxylic acid
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Overview
Description
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclopropane-substituted amino acids. This compound is characterized by the presence of a cyclopropane ring fused to the amino acid structure, with a benzyloxycarbonyl group and an isopropylamino group attached. It is a white solid and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyloxycarbonyl and isopropylamino groups. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with a cyclopropanating agent under specific conditions. The benzyloxycarbonyl group can be introduced through a carbamate formation reaction, while the isopropylamino group can be added via an amination reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts specific properties to the final products.
Mechanism of Action
The mechanism of action of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The isopropylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can be compared with other cyclopropane-substituted amino acids, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a naturally occurring amino acid and a precursor to the plant hormone ethylene.
1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid: Similar in structure but with a methyl group instead of an isopropyl group, affecting its reactivity and applications.
The uniqueness of 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11(2)16(15(8-9-15)13(17)18)14(19)20-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18) |
InChI Key |
DRPNUJIQTWFVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)OCC1=CC=CC=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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